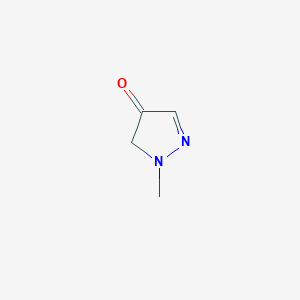
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes a hydroxyl group at position 4 and a methyl group at position 2, forming an inner salt. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to exhibit tautomerism and participate in various chemical reactions .
Métodos De Preparación
The synthesis of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The hydroxyl and methyl groups are introduced through subsequent functionalization reactions. Industrial production methods often employ catalyst-free, one-pot synthesis techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Aplicaciones Científicas De Investigación
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo tautomerism also plays a role in its reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt can be compared with other pyrazole derivatives such as:
1H-Pyrazole: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
3,5-Dimethylpyrazole: Contains two methyl groups but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-3-methylpyrazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
57707-21-8 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
2-methyl-3H-pyrazol-4-one |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2H,3H2,1H3 |
Clave InChI |
RYSZZSBHHWLGHU-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
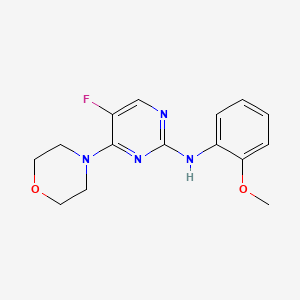

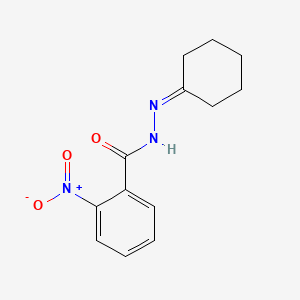
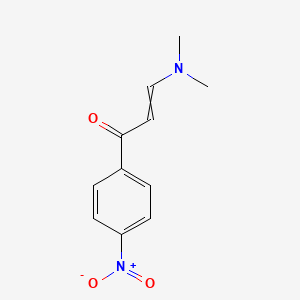

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)


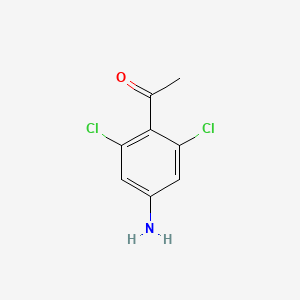
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
